molecular formula C14H12BrN3S2 B12199039 3-[(4-Bromophenyl)methylthio]-4-methyl-5-(2-thienyl)-1,2,4-triazole

3-[(4-Bromophenyl)methylthio]-4-methyl-5-(2-thienyl)-1,2,4-triazole

Cat. No.: B12199039
M. Wt: 366.3 g/mol
InChI Key: YVDQCZIRVJITFV-UHFFFAOYSA-N
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Description

3-[(4-Bromophenyl)methylthio]-4-methyl-5-(2-thienyl)-1,2,4-triazole is a heterocyclic compound that contains a triazole ring, a thienyl group, and a bromophenylmethylthio moiety. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Bromophenyl)methylthio]-4-methyl-5-(2-thienyl)-1,2,4-triazole typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through the cyclization of appropriate precursors under specific conditions. For example, the reaction of thiosemicarbazide with α-haloketones can lead to the formation of the triazole ring.

    Introduction of the Thienyl Group: The thienyl group can be introduced through a coupling reaction, such as the Suzuki–Miyaura coupling, which involves the reaction of a thienylboronic acid with a suitable halogenated precursor.

    Attachment of the Bromophenylmethylthio Moiety: The bromophenylmethylthio moiety can be introduced through a nucleophilic substitution reaction, where a bromophenylmethylthio compound reacts with the triazole intermediate.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-[(4-Bromophenyl)methylthio]-4-methyl-5-(2-thienyl)-1,2,4-triazole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of corresponding thiols or other reduced derivatives.

    Substitution: The bromine atom in the bromophenylmethylthio moiety can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can lead to various substituted derivatives.

Scientific Research Applications

3-[(4-Bromophenyl)methylthio]-4-methyl-5-(2-thienyl)-1,2,4-triazole has several scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may exhibit biological activities such as antimicrobial, antifungal, or anticancer properties.

    Industry: Used in the development of new materials or as intermediates in chemical processes.

Mechanism of Action

The mechanism of action of 3-[(4-Bromophenyl)methylthio]-4-methyl-5-(2-thienyl)-1,2,4-triazole involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact mechanism can vary depending on the specific application and biological system.

Comparison with Similar Compounds

Similar Compounds

    Thiazoles: Compounds containing a thiazole ring, such as sulfathiazole and ritonavir.

    Triazoles: Compounds containing a triazole ring, such as fluconazole and itraconazole.

    Thiophenes: Compounds containing a thiophene ring, such as thiophene-2-carboxylic acid.

Uniqueness

3-[(4-Bromophenyl)methylthio]-4-methyl-5-(2-thienyl)-1,2,4-triazole is unique due to its specific combination of functional groups, which can impart distinct chemical and biological properties

Properties

Molecular Formula

C14H12BrN3S2

Molecular Weight

366.3 g/mol

IUPAC Name

3-[(4-bromophenyl)methylsulfanyl]-4-methyl-5-thiophen-2-yl-1,2,4-triazole

InChI

InChI=1S/C14H12BrN3S2/c1-18-13(12-3-2-8-19-12)16-17-14(18)20-9-10-4-6-11(15)7-5-10/h2-8H,9H2,1H3

InChI Key

YVDQCZIRVJITFV-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NN=C1SCC2=CC=C(C=C2)Br)C3=CC=CS3

Origin of Product

United States

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